

1-(Trifluoromethyl)cyclopentanamine hydrochloride chemical structure and stereochemistry

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Compound of Interest

	1-
Compound Name:	(Trifluoromethyl)cyclopentanamine hydrochloride
Cat. No.:	B598084

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An In-depth Technical Guide to 1-(Trifluoromethyl)cyclopentanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and available physicochemical properties of **1-(Trifluoromethyl)cyclopentanamine hydrochloride**. Due to the limited availability of public domain data, this document summarizes the currently accessible information and provides a foundational understanding of this compound. While detailed experimental protocols and extensive quantitative data are not readily available in published literature, this guide serves as a valuable resource for researchers interested in this unique chemical entity.

Chemical Structure and Stereochemistry

1-(Trifluoromethyl)cyclopentanamine hydrochloride is a primary amine featuring a cyclopentyl ring substituted at the 1-position with both a trifluoromethyl group and an amino group. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Chemical Structure:

The structure consists of a five-membered carbocyclic ring. At one of the carbon atoms (C1), there is a trifluoromethyl (-CF₃) group and an ammonium (-NH₃⁺) group. A chloride ion (Cl⁻) is present as the counter-ion.

Stereochemistry:

The carbon atom at the 1-position of the cyclopentyl ring is a chiral center, as it is bonded to four different groups: the trifluoromethyl group, the amino group, and two different carbon pathways within the cyclopentane ring. Consequently, **1-(Trifluoromethyl)cyclopentanamine hydrochloride** can exist as a pair of enantiomers, **(R)-1-(Trifluoromethyl)cyclopentanamine hydrochloride** and **(S)-1-(Trifluoromethyl)cyclopentanamine hydrochloride**. The commercially available product is typically a racemic mixture, denoted as **(±)-1-(Trifluoromethyl)cyclopentanamine hydrochloride**.^[1]

The spatial arrangement of the substituents around the chiral center is crucial for its interaction with other chiral molecules, such as biological receptors, which is a critical consideration in drug development.

Molecular Diagram:

Caption: Chemical Structure of **1-(Trifluoromethyl)cyclopentanamine Hydrochloride**

Physicochemical Properties

Detailed quantitative data for **1-(Trifluoromethyl)cyclopentanamine hydrochloride** is scarce in publicly accessible literature. The following table summarizes the available information.

Property	Value	Reference
CAS Number	1202865-05-1	[2]
Molecular Formula	C ₆ H ₁₁ ClF ₃ N	[3]
Formula Weight	189.61 g/mol	[3]
Appearance	White to off-white solid/powder	
Stereochemistry	Racemic mixture (±)	
Storage Temperature	2-8°C, sealed storage, away from moisture	

Spectroscopic Data

Experimentally obtained spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for **1-(Trifluoromethyl)cyclopentanamine hydrochloride** are not readily available in the public domain. For researchers requiring definitive characterization, it would be necessary to acquire the compound and perform these analyses.

Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of **1-(Trifluoromethyl)cyclopentanamine hydrochloride** is not currently available in the scientific literature. General synthetic strategies for the preparation of α-trifluoromethylated amines often involve the addition of a trifluoromethyl group to an imine precursor or the construction of the amine functionality on a trifluoromethyl-containing scaffold. However, a specific and reproducible procedure for this particular molecule has not been published.

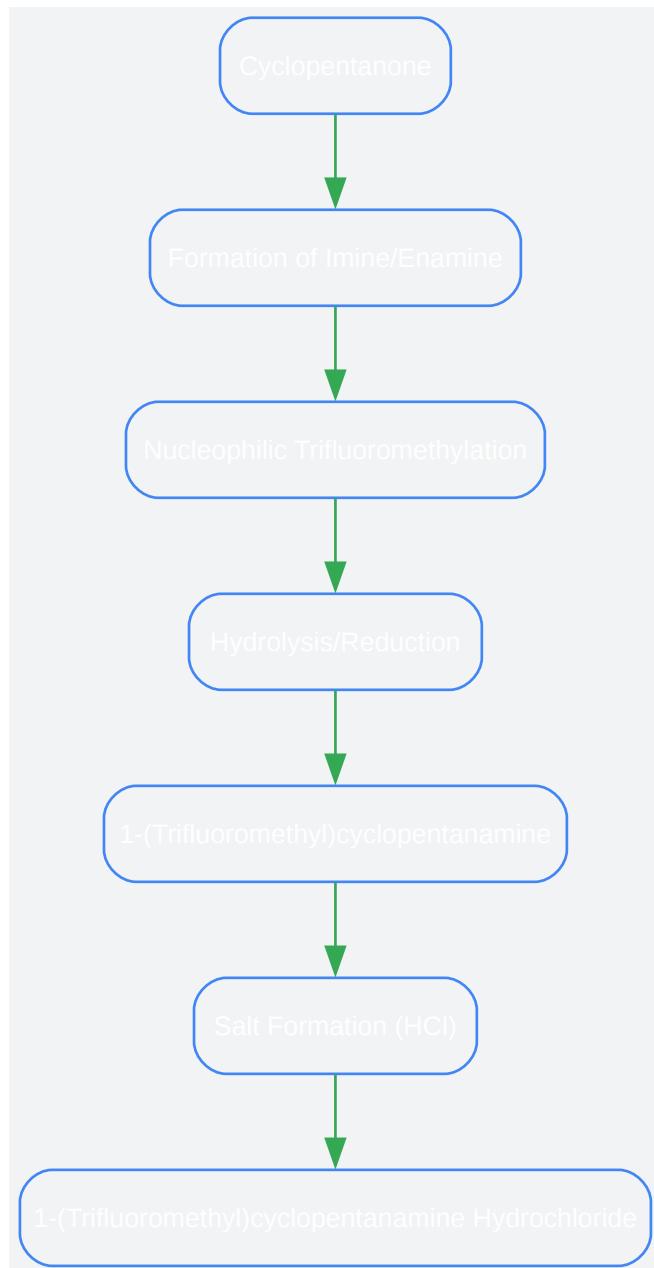
General Synthetic Considerations:

The synthesis of primary amines with a trifluoromethyl group on a quaternary carbon center presents a significant synthetic challenge. Potential synthetic routes could involve:

- From a Ketone Precursor: Nucleophilic trifluoromethylation of a protected cyclopentanone imine, followed by deprotection.

- Curtius, Hofmann, or Schmidt Rearrangement: Starting from 1-(trifluoromethyl)cyclopentane-1-carboxylic acid, which itself can be challenging to synthesize.

A generalized workflow for a potential synthetic approach is outlined below.



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